

# Bardoxolone's Efficacy in Chronic Kidney Disease: A Cross-Study Comparison

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## Compound of Interest

Compound Name: *Bardoxolone*

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An in-depth analysis of clinical trial data reveals varying degrees of efficacy for the investigative drug **Bardoxolone** methyl across different etiologies of Chronic Kidney Disease (CKD). This guide synthesizes findings from key studies in Alport Syndrome, Autosomal Dominant Polycystic Kidney Disease (ADPKD), Focal Segmental Glomerulosclerosis (FSGS), and Diabetic Kidney Disease (DKD), offering a comparative look at its performance and the methodologies employed.

**Bardoxolone** methyl, a semi-synthetic triterpenoid, is an activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses.<sup>[1][2][3]</sup> By targeting inflammation and oxidative stress, common pathways in the progression of CKD, **Bardoxolone** has been investigated as a potential therapeutic agent to preserve kidney function.<sup>[4][5]</sup> This comparison guide provides a detailed overview of its efficacy, drawing on data from multiple clinical trials.

## Quantitative Efficacy Data

The primary measure of efficacy in these trials was the change in estimated Glomerular Filtration Rate (eGFR) from baseline. The following table summarizes the key findings from various studies.

CKD Etiology	Trial Name/Identifier	Phase	Treatment Duration	Change in eGFR from Baseline (mL/min/1.73 m²)	Key Findings & Citations
Alport Syndrome	CARDINAL	3	48 Weeks	+9.5 (Bardoxolone) vs. -4.78 (Placebo)	Statistically significant improvement in eGFR. <a href="#">[6]</a>
CARDINAL	3	100 Weeks	+7.4 (Bardoxolone) vs. Placebo	Sustained improvement in eGFR. <a href="#">[7]</a> <a href="#">[8]</a>	
CARDINAL (Phase 2)	2	48 Weeks	+10.4	Significant increase from baseline. <a href="#">[9]</a>	
ADPKD	FALCON (NCT03918447)	3	100 Weeks	+7.9 (on-treatment)	No significant difference in the primary endpoint (off-treatment eGFR at Week 108). <a href="#">[10]</a>
PHOENIX (NCT03366337)	2	12 Weeks	+9.3	Significant increase in eGFR. <a href="#">[9]</a> <a href="#">[11]</a>	
FSGS	PHOENIX (NCT03366337)	2	12 Weeks	+7.8	Significant increase in eGFR. <a href="#">[11]</a> <a href="#">[12]</a>

Diabetic Kidney Disease (Type 2)	BEACON (NCT01351675)	3	48 Weeks	Sustained increases	Trial terminated early due to increased heart failure events. <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>
TSUBAKI (NCT02316821)	2	16 Weeks	+5.95 (measured GFR)	Significant increase in measured GFR by inulin clearance. <a href="#">[17]</a>	
Diabetic Kidney Disease (Type 1)	PHOENIX (NCT03366337)	2	12 Weeks	+5.5	Significant increase in eGFR. <a href="#">[11]</a> <a href="#">[18]</a>
IgA Nephropathy	PHOENIX (NCT03366337)	2	12 Weeks	+8.0	Significant increase in eGFR. <a href="#">[11]</a> <a href="#">[18]</a>

## Experimental Protocols

A closer look at the methodologies of the key clinical trials reveals both similarities and differences in their design.

### CARDINAL (Alport Syndrome)

The CARDINAL trial was a Phase 2/3 study.[\[7\]](#)[\[19\]](#) Patients aged 12-70 years with an eGFR of 30-90 mL/min/1.73 m<sup>2</sup> were randomized to receive **Bardoxolone** methyl or a placebo.[\[7\]](#) The starting dose was 5 mg/day, with titration up to a maximum of 30 mg/day based on the patient's urinary albumin-to-creatinine ratio (UACR).[\[19\]](#)[\[20\]](#) The primary efficacy endpoints were the change from baseline in eGFR at weeks 48 and 100.[\[7\]](#)[\[8\]](#) A 4-week withdrawal period was implemented after 48 weeks of treatment to assess the durability of the effect.[\[6\]](#)[\[7\]](#)

## FALCON (ADPKD)

The FALCON Phase 3 trial enrolled patients with ADPKD and an eGFR of 30-90 mL/min/1.73 m<sup>2</sup>.<sup>[10][21]</sup> Participants were randomized 1:1 to **Bardoxolone** or placebo.<sup>[10]</sup> The primary endpoint was the change from baseline in eGFR at week 108, which included an 8-week washout period.<sup>[10]</sup> A secondary endpoint assessed the on-treatment change in eGFR at week 100.<sup>[10]</sup>

## PHOENIX (Multiple Rare CKDs)

The PHOENIX trial was a multi-center, open-label Phase 2 study that enrolled patients in separate cohorts for ADPKD, IgA nephropathy, Type 1 Diabetic CKD, and FSGS.<sup>[11][22][23]</sup> Eligible patients had an eGFR between 30 and 90 mL/min/1.73 m<sup>2</sup>.<sup>[11]</sup> All participants received **Bardoxolone** methyl, with the dose titrated from 5 mg up to a maximum of 20 mg or 30 mg daily, depending on their UACR.<sup>[22]</sup> The primary endpoint for each cohort was the change in eGFR from baseline after 12 weeks of treatment.<sup>[11]</sup>

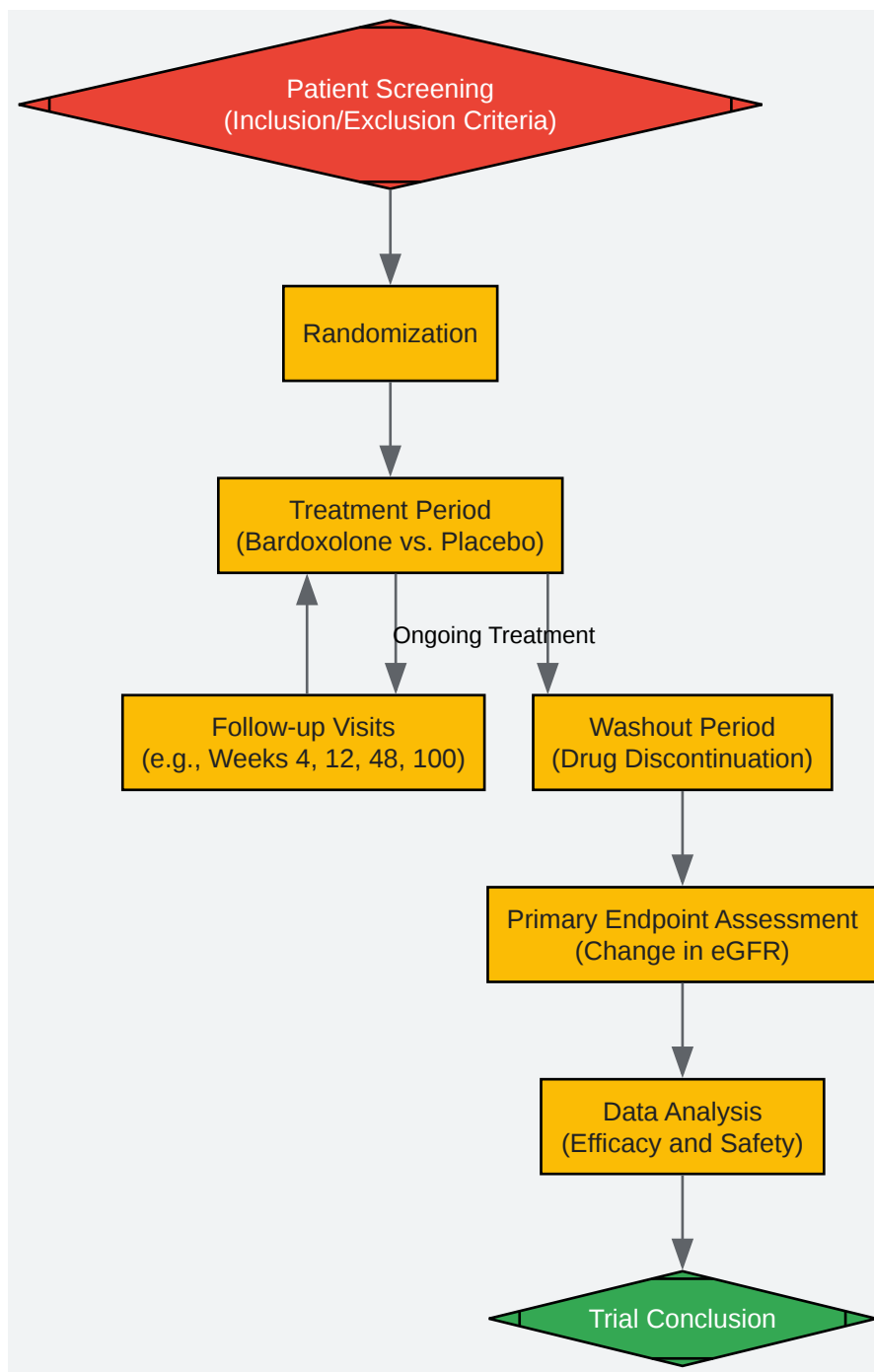
## BEACON (Diabetic Kidney Disease)

The BEACON trial was a large-scale Phase 3 study that enrolled over 2,000 patients with stage 4 CKD and type 2 diabetes.<sup>[14][15][16]</sup> Patients were randomized to receive 20 mg of **Bardoxolone** methyl or a placebo daily.<sup>[14][15][16]</sup> The primary composite outcome was end-stage renal disease (ESRD) or death from cardiovascular causes.<sup>[14][15][16]</sup> The trial was terminated prematurely due to a higher rate of heart failure-related hospitalizations in the **Bardoxolone** group.<sup>[13][14][15][16]</sup>

## Visualizing the Science

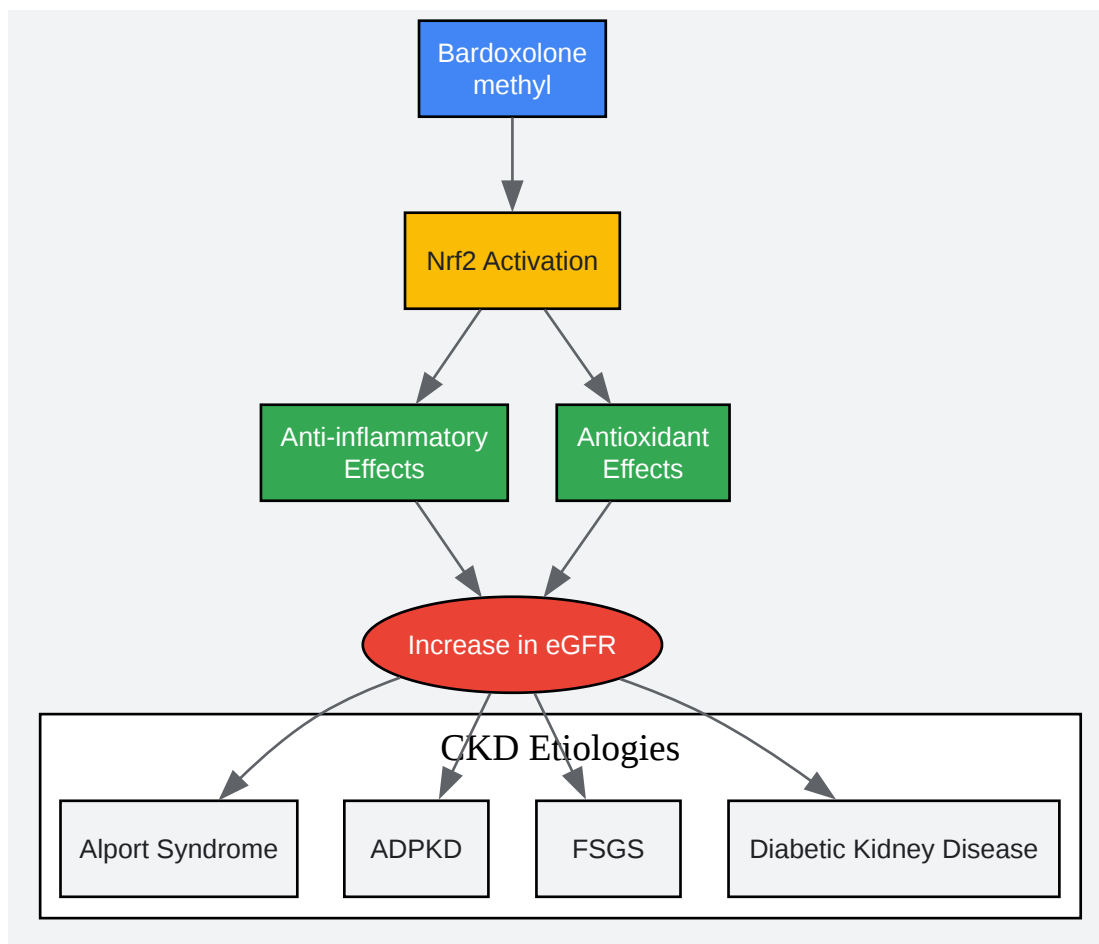
To better understand the mechanisms and processes involved in the evaluation of **Bardoxolone**, the following diagrams illustrate its signaling pathway, a typical clinical trial workflow, and the logical relationship of its effects.

Caption: The signaling pathway of **Bardoxolone** methyl, which involves the activation of the Nrf2 transcription factor.



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Caption: A generalized workflow for a clinical trial evaluating the efficacy of **Bardoxolone**.



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Caption: The logical relationship between **Bardoxolone**'s mechanism and its observed effects in various CKD etiologies.

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